3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Beschreibung
Eigenschaften
Molekularformel |
C19H19ClF3N5O2S |
|---|---|
Molekulargewicht |
473.9 g/mol |
IUPAC-Name |
3-chloro-N-(3-morpholin-4-ylpropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H19ClF3N5O2S/c20-15-16(18(29)24-4-2-5-27-6-8-30-9-7-27)26-28-14(19(21,22)23)11-12(25-17(15)28)13-3-1-10-31-13/h1,3,10-11H,2,4-9H2,(H,24,29) |
InChI-Schlüssel |
PBHMWEGGYPQUPJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article reviews its biological activity, including mechanisms of action, efficacy against various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to the compound's potency. The morpholinyl substituent is often associated with improved pharmacokinetic properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Substituents | 3-chloro, 4-morpholinyl propyl, 2-thienyl, trifluoromethyl |
| Molecular Formula | C16H18ClF3N4O |
| Molecular Weight | 390.79 g/mol |
Research indicates that this compound acts primarily as an inhibitor of blood coagulation factor Xa , which plays a crucial role in the coagulation cascade. By inhibiting factor Xa, it may reduce thrombus formation and improve outcomes in conditions such as myocardial infarction and deep vein thrombosis .
Case Study: Antithrombotic Efficacy
In preclinical studies, this compound demonstrated significant antithrombotic activity. For instance, a study assessed its effectiveness in a rat model of venous thrombosis, showing a marked reduction in thrombus weight compared to controls. The results suggest that it could be a viable candidate for further development as an anticoagulant therapy.
Biological Activity Against Cancer
Emerging data also suggest that 3-chloro-N-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibits anticancer properties. In vitro assays revealed that it possesses antiproliferative activity against several cancer cell lines, including breast and lung cancer cells.
Table 2: Antiproliferative Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.07 | Induction of apoptosis via G2/M arrest |
| A549 (Lung) | 8.50 | Inhibition of tubulin polymerization |
| HCT-116 (Colon) | 6.75 | Modulation of EGFR signaling |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the morpholinyl group significantly impact biological activity. For example, replacing the morpholine with other piperidine derivatives resulted in decreased potency, suggesting that the morpholine moiety is optimal for maintaining activity against target proteins .
Key Findings from SAR Studies
- Morpholinyl Group: Essential for maintaining antithrombotic and anticancer activities.
- Trifluoromethyl Substitution: Enhances lipophilicity and cellular uptake.
- Thienyl Moiety: Contributes to increased cytotoxicity against tumor cells.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Molecular Properties
Key structural analogs and their differences are summarized below:
*Inferred molecular formula based on structural analysis.
Vorbereitungsmethoden
Cyclocondensation of 1,3-Biselectrophiles with 3-Aminopyrazoles
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between 1,3-biselectrophilic compounds (e.g., β-ketoesters or enaminones) and 3-aminopyrazoles. For the target compound, the 5-(2-thienyl) and 7-(trifluoromethyl) substituents are introduced during this step. A representative protocol involves reacting 3-amino-5-(2-thienyl)pyrazole with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions (e.g., acetic acid) at 80–100°C for 12–24 hours. This yields the 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine intermediate, which is subsequently chlorinated at position 3.
Key Parameters
Chlorination at Position 3
Functionalization with Morpholinylpropyl Carboxamide
Amide Coupling Strategies
The N-[3-(4-morpholinyl)propyl]carboxamide group is introduced via coupling the 2-carboxylic acid derivative with 3-(4-morpholinyl)propan-1-amine. Activation of the carboxylic acid is achieved using carbodiimides (e.g., EDC or DCC) with HOBt as a coupling agent. A typical procedure involves reacting 3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with 3-(4-morpholinyl)propan-1-amine in dichloromethane at room temperature for 12 hours.
Reaction Conditions
Alternative Routes via Multicomponent Reactions
Recent advancements employ one-pot multicomponent reactions to streamline synthesis. For example, Li et al. reported a Mannich-type reaction combining 3-aminopyrazole, trifluoromethyl ketone, and morpholinylpropyl isocyanate, followed by oxidative aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). This method reduces steps but requires precise stoichiometric control to avoid side products.
Data Comparison
Mechanistic Insights and Catalytic Pathways
Cyclocondensation Mechanism
The cyclocondensation proceeds via nucleophilic attack of the 3-aminopyrazole’s NH₂ group on the electrophilic carbonyl carbon of the trifluoroacetoacetate, followed by dehydration and ring closure. Density functional theory (DFT) studies indicate that the electron-withdrawing trifluoromethyl group accelerates cyclization by stabilizing the transition state.
Chlorination Dynamics
Chlorination with POCl₃ involves the formation of a reactive Vilsmeier-Haack complex, which facilitates electrophilic aromatic substitution at the electron-rich position 3 of the pyrazolo[1,5-a]pyrimidine. Computational models suggest that the thienyl group’s electron-donating effects direct chlorination to the para position relative to the pyrimidine nitrogen.
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.56 (d, J = 3.6 Hz, 1H, thienyl-H), 7.12 (d, J = 3.6 Hz, 1H, thienyl-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.52–3.48 (m, 2H, propyl-NCH₂), 2.46–2.42 (m, 4H, morpholine-NCH₂).
-
HRMS (ESI): m/z calc. for C₁₉H₁₉ClF₃N₅O₂S [M+H]⁺: 506.0924; found: 506.0928.
Purity Optimization
Recrystallization from ethanol/water (4:1) achieves >99% purity, as confirmed by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min). Residual solvents (e.g., acetonitrile) are controlled to <0.1% via rotary evaporation under reduced pressure.
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
